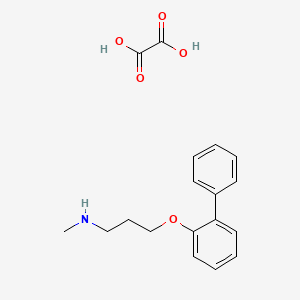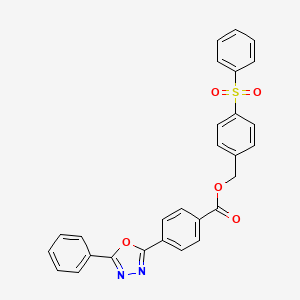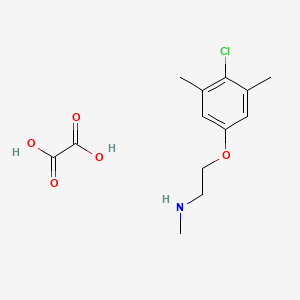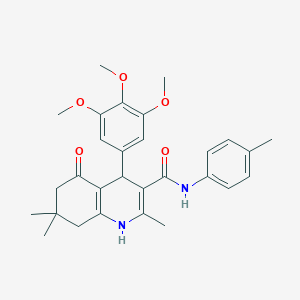![molecular formula C17H24N2O3 B4095757 3-[4-(2,4-Dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B4095757.png)
3-[4-(2,4-Dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione
概要
説明
3-[4-(2,4-Dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione is an organic compound with a complex structure. This compound is characterized by the presence of a phenoxy group attached to a butyl chain, which is further connected to an imidazolidine-2,4-dione core. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,4-Dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione typically involves multiple steps. One common method includes the alkylation of 2,4-dimethylphenol with a suitable butylating agent under basic conditions to form the intermediate 4-(2,4-dimethylphenoxy)butyl compound. This intermediate is then reacted with 5,5-dimethylimidazolidine-2,4-dione under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
化学反応の分析
Types of Reactions
3-[4-(2,4-Dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The imidazolidine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the imidazolidine ring.
科学的研究の応用
3-[4-(2,4-Dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[4-(2,4-Dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The imidazolidine ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.
類似化合物との比較
Similar Compounds
2,4-Di-tert-butylphenol: Shares the phenoxy group but differs in the alkyl substituents.
5,5-Dimethylhydantoin: Similar imidazolidine ring but lacks the phenoxy group.
Uniqueness
3-[4-(2,4-Dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione is unique due to the combination of its phenoxy and imidazolidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
IUPAC Name |
3-[4-(2,4-dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12-7-8-14(13(2)11-12)22-10-6-5-9-19-15(20)17(3,4)18-16(19)21/h7-8,11H,5-6,9-10H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWUAMKUIXKOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2C(=O)C(NC2=O)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(2-phenylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride](/img/structure/B4095679.png)
![2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]imidazo[1,2-a]pyridine](/img/structure/B4095684.png)
![{4-[bis(1-methyl-1H-indol-3-yl)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B4095690.png)
![1-{2-[4-(1H-1,2,4-triazol-1-yl)butoxy]phenyl}-1-propanone oxalate](/img/structure/B4095700.png)




![3-bromo-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4095751.png)
![N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4095753.png)
![N-[3-(2-bromo-4,6-dimethylphenoxy)propyl]cyclopentanamine oxalate](/img/structure/B4095762.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-methoxypropanamide](/img/structure/B4095768.png)
![5-ethyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4095780.png)

